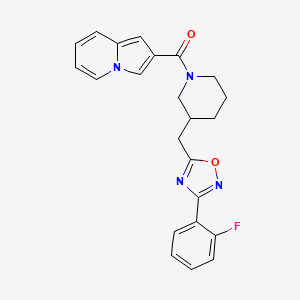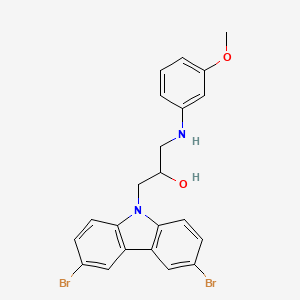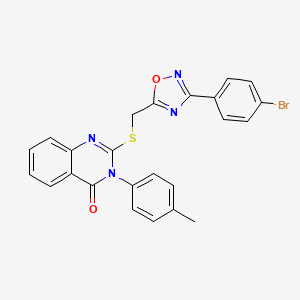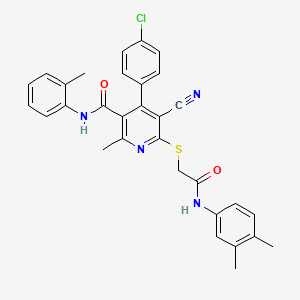![molecular formula C9H13F5O4S B2505250 [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate CAS No. 2172599-89-0](/img/structure/B2505250.png)
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is a specialized organic compound with intriguing chemical properties. It belongs to a class of chemicals where an oxane ring is functionalized with a 1,1-difluoroethyl group and a trifluoromethanesulfonate moiety. This unique structure renders it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate involves several key steps:
The starting material, often a 4-hydroxyoxane derivative, is reacted with a 1,1-difluoroethylating agent under controlled conditions to introduce the difluoroethyl group.
This intermediate is then treated with trifluoromethanesulfonic anhydride or a similar sulfonylating agent, in the presence of a base, to attach the trifluoromethanesulfonate group. These reactions typically require careful control of temperature and use of anhydrous conditions to prevent side reactions.
Industrial Production Methods: For industrial-scale production, the process is optimized for yield and purity. High-throughput reactors and continuous flow systems can be employed to maintain consistent quality and efficiency. Advanced purification techniques, such as column chromatography and recrystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which is a good leaving group.
Reduction Reactions: The difluoroethyl group can be reduced under specific conditions to form the corresponding ethyl derivatives.
Oxidation Reactions: While the oxane ring is generally stable, certain conditions may induce oxidation, particularly at the methylene positions.
Common Reagents and Conditions:
Substitution: Use of nucleophiles such as amines or alkoxides in polar aprotic solvents.
Reduction: Hydrogenation with metal catalysts like palladium or nickel.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Compounds with new functional groups replacing the trifluoromethanesulfonate.
Reduction: Ethyl-substituted oxane derivatives.
Oxidation: Oxidized oxane products, depending on the oxidizing agent.
Scientific Research Applications
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate is significant in various fields of research:
Chemistry: Used as a precursor in the synthesis of more complex molecules. Its reactivity with nucleophiles makes it a valuable intermediate in organic synthesis.
Medicine: Investigated for use in drug development, particularly in modifying drug molecules to improve their pharmacokinetic properties.
Industry: Utilized in materials science for creating specialized polymers and coatings that require high chemical stability and resistance.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: It interacts with various nucleophiles due to the reactive trifluoromethanesulfonate group, making it useful in modifying other chemical entities.
Pathways Involved: In synthetic applications, it primarily participates in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Comparison with Similar Compounds
Compared to other oxane derivatives with different functional groups:
Uniqueness: The presence of both difluoroethyl and trifluoromethanesulfonate groups makes it highly reactive and versatile in chemical synthesis.
Similar Compounds: Examples include [4-(ethyl)oxan-4-yl]methyl trifluoromethanesulfonate and [4-(1,1-difluoroethyl)oxan-4-yl]methyl tosylate. These compounds share structural similarities but differ in their reactivity and applications due to variations in their substituents.
[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate stands out due to its unique combination of functional groups, which endow it with distinct chemical properties and a broad range of applications in scientific research and industry.
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F5O4S/c1-7(10,11)8(2-4-17-5-3-8)6-18-19(15,16)9(12,13)14/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODIMWRGQHRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2H-1,3-benzodioxol-5-yl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2505168.png)
![N'-cyclohexyl-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2505169.png)
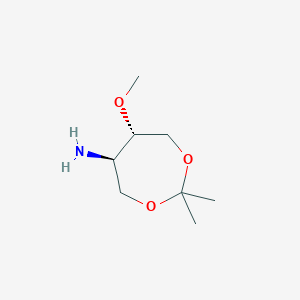
![2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2505172.png)
![N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2505173.png)
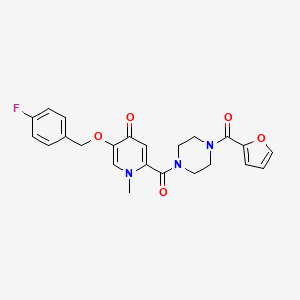
![3-chloro-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505176.png)
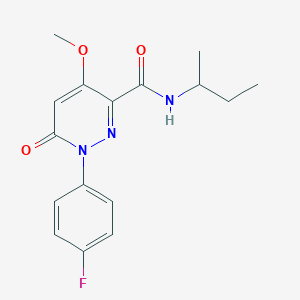
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-fluorophenyl)piperazine](/img/structure/B2505182.png)
